
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane is an organic compound with the molecular formula C8H17BrO2. It is a brominated ether, which means it contains both bromine and ether functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane can be synthesized through a multi-step process. One common method involves the reaction of 2-bromoethyl methyl ether with 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
Nucleophilic Substitution: Products include ethers, nitriles, and amines.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-methoxyethoxy)-2-methylbutane involves its reactivity with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ether groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a different substitution pattern.
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene: Contains additional ether groups and an aromatic ring.
1-Bromo-4-{[2-(2-methoxyethoxy)ethoxy]methyl}benzene: Similar structure with different functional groups
Uniqueness
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane is unique due to its specific substitution pattern and the presence of both bromine and ether functional groups. This combination of features makes it a versatile compound in organic synthesis and various research applications.
Properties
Molecular Formula |
C8H17BrO2 |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
1-bromo-4-(2-methoxyethoxy)-2-methylbutane |
InChI |
InChI=1S/C8H17BrO2/c1-8(7-9)3-4-11-6-5-10-2/h8H,3-7H2,1-2H3 |
InChI Key |
XHALIBOUXKINPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCCOC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


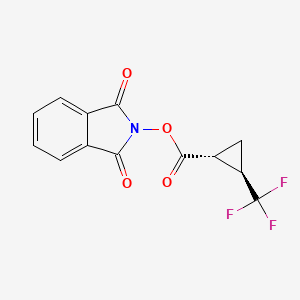

![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)

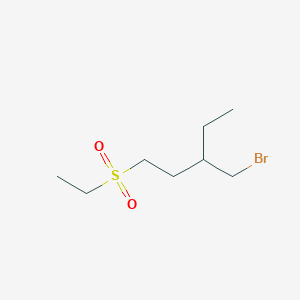

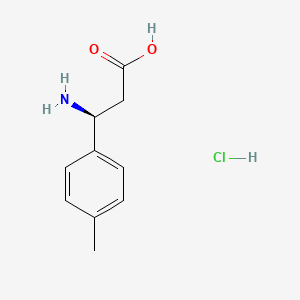
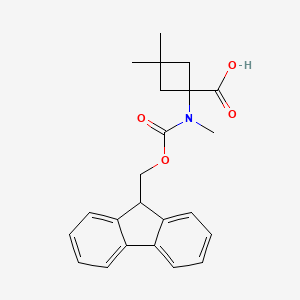

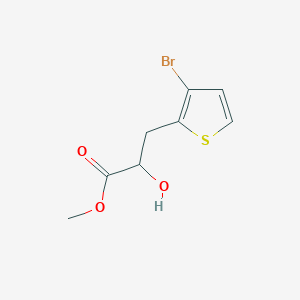
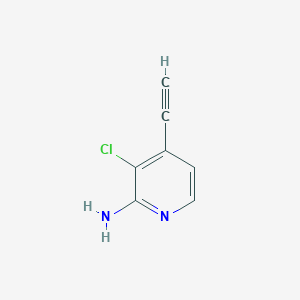
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)


